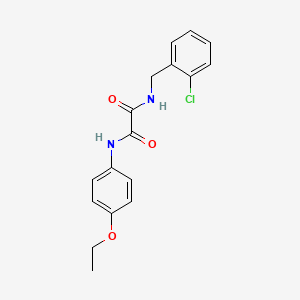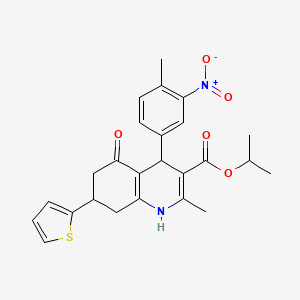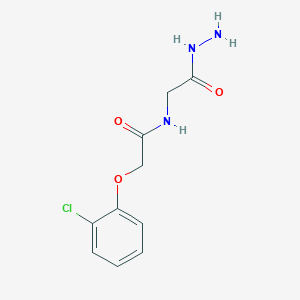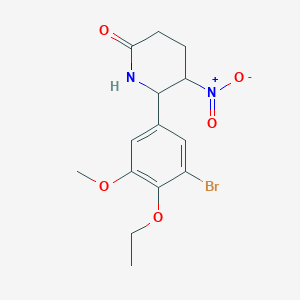
N-(2-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide
説明
N-(2-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide, commonly known as CBE, is a chemical compound that has gained widespread attention in scientific research due to its potential applications in various fields. CBE is a diamide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
CBE is known to inhibit the lysosomal V-ATPase proton pump, which is responsible for acidifying the lysosomal lumen. This inhibition leads to the accumulation of undegraded material in the lysosome, which can affect cellular processes. CBE has also been shown to inhibit the TRPML1 ion channel, which is involved in lysosomal calcium homeostasis.
Biochemical and Physiological Effects:
CBE has been shown to have various biochemical and physiological effects. It has been shown to induce lysosomal stress and impair lysosomal acidification, leading to the accumulation of autophagosomes and lysosomal dysfunction. CBE has also been shown to induce apoptosis and inhibit cell proliferation in certain cancer cell lines. Additionally, CBE has been shown to affect neuronal function and calcium signaling in neurons.
実験室実験の利点と制限
CBE has several advantages and limitations for lab experiments. One advantage is that it can be used to study lysosomal function and dysfunction in various cell types. CBE is also a reversible inhibitor, which allows for the study of lysosomal recovery after inhibition. However, CBE has limitations in terms of its specificity for lysosomal V-ATPase and TRPML1, as it can also inhibit other proton pumps and ion channels. Additionally, CBE can be toxic to cells at high concentrations, which can affect experimental outcomes.
将来の方向性
There are several future directions for the study of CBE. One direction is to investigate the role of lysosomal dysfunction in neurodegenerative diseases using CBE as a tool. Another direction is to study the potential therapeutic applications of CBE in cancer treatment, as it has been shown to inhibit cell proliferation in certain cancer cell lines. Additionally, further optimization of CBE synthesis methods can lead to the development of more specific and potent inhibitors of lysosomal V-ATPase and TRPML1.
科学的研究の応用
CBE has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of lysosomal acidification in cellular processes, such as autophagy and endocytosis. CBE has also been used to study the function of the TRPML1 ion channel, which is involved in lysosomal calcium homeostasis. Additionally, CBE has been used to study the role of lysosomal dysfunction in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-14-9-7-13(8-10-14)20-17(22)16(21)19-11-12-5-3-4-6-15(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQRVFZBLXKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B3985449.png)
![1-[(mesityloxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985453.png)
![6-[3-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B3985465.png)

![4-{5-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3985477.png)
![10-(3,4,5-trimethoxyphenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B3985492.png)
![N-[4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methoxybenzamide](/img/structure/B3985493.png)
![[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile](/img/structure/B3985499.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985502.png)
![1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B3985510.png)
methanone](/img/structure/B3985544.png)
![1-methyl-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B3985547.png)
